2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring three key moieties:
- Acetamide backbone: The central acetamide group links a dihydropyridinone ring and an aromatic substituent.
- Dihydropyridinone ring: A six-membered lactam ring with a sulfonamide-functionalized azepane (7-membered cyclic amine) at the 3-position.
- Aromatic substituent: An N-(2-methoxy-5-methylphenyl) group, contributing hydrophobic and electron-donating properties.
Its synthesis likely involves multi-step functionalization of the pyridinone core and azepane sulfonylation.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-16-9-10-18(29-2)17(14-16)22-20(25)15-23-11-7-8-19(21(23)26)30(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUAZEQMKXRZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can be approached through several retrosynthetic pathways. Based on structural analysis and known chemical methods, three primary synthetic routes have been identified:
- N-alkylation route: Alkylation of the dihydropyridine nitrogen with a suitable 2-halo-N-(2-methoxy-5-methylphenyl)acetamide
- Amide coupling route: Formation of the acetamide bond between a 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid and 2-methoxy-5-methylaniline
- Modular assembly: Sequential construction of the various structural components followed by final assembly
Each approach offers distinct advantages and challenges, with selection dependent upon available starting materials, desired scale, and specific reaction conditions. The following sections detail these synthetic methodologies with particular focus on reaction conditions and optimization strategies.
Key Intermediates
Several key intermediates are crucial for the preparation of the target compound:
- 3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine
- 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide
- 2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
- 2-Methoxy-5-methylaniline
The preparation of these intermediates forms the foundation for the overall synthetic strategy and will be discussed in detail in subsequent sections.
N-Alkylation Route for Synthesis
Preparation of 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide
The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide represents a critical first step in the N-alkylation route. This intermediate is typically prepared through the acylation of 2-methoxy-5-methylaniline with 2-chloroacetyl chloride. Based on analogous preparations of related compounds, the following procedure is recommended:
Procedure:
- Dissolve 0.05 mol of 2-methoxy-5-methylaniline in 30 mL of dichloromethane (DCM)
- Add 5 mL of 2% aqueous sodium hydroxide solution
- Slowly add 0.05 mol of 2-chloroacetyl chloride dissolved in 10 mL of DCM dropwise over 1 hour while cooling with ice
- Continue stirring for 2 hours after complete addition
- Extract the reaction mixture with saturated potassium bisulfate solution, water, and brine
- Dry the organic layer over anhydrous sodium sulfate
- Remove solvent via rotary evaporation to obtain the product
This procedure typically yields white crystalline powder with yields ranging from 75-85%. The product can be characterized by melting point determination, HPLC analysis, and NMR spectroscopy.
Preparation of 3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine
The preparation of the azepane-sulfonyl-dihydropyridine component involves the reaction of 2-oxo-1,2-dihydropyridine with an appropriate azepane-1-sulfonyl chloride derivative. Based on analogous compounds, this reaction typically proceeds under basic conditions:
Procedure:
- Dissolve 1 equivalent of 2-oxo-1,2-dihydropyridine in anhydrous THF under inert atmosphere
- Add 1.2 equivalents of a suitable base (typically potassium carbonate or triethylamine)
- Cool the reaction mixture to 0-5°C
- Add 1.1 equivalents of azepane-1-sulfonyl chloride dropwise
- Allow the reaction to warm to room temperature and stir for 8-12 hours
- Monitor reaction progress by TLC or HPLC
- Upon completion, filter off inorganic salts and concentrate the filtrate
- Purify the product via column chromatography or recrystallization
This intermediate serves as the core structure for subsequent N-alkylation with the prepared 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide.
N-Alkylation Reaction
The final step in this synthetic route involves the N-alkylation of 3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide. Based on similar N-alkylation reactions described in the literature, the following conditions are recommended:
Procedure:
- Combine 1 equivalent of 3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine with 1.1-1.2 equivalents of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in anhydrous acetone
- Add 2-3 equivalents of potassium carbonate and a catalytic amount of potassium iodide
- Heat the reaction mixture at 60°C with efficient stirring
- Monitor the reaction progress by HPLC
- Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature
- Filter off inorganic salts and wash with acetone
- Concentrate the filtrate and purify the product by recrystallization or column chromatography
This N-alkylation approach typically provides yields ranging from 44-78% for structurally similar compounds.
Amide Coupling Route
Preparation of 2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic Acid
An alternative synthetic approach involves the preparation of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid followed by amide coupling with 2-methoxy-5-methylaniline. The acid intermediate can be synthesized through the alkylation of 3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine with an α-haloacetic acid derivative:
Procedure:
- Dissolve 1 equivalent of 3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine in DMF
- Add 1.5 equivalents of potassium carbonate
- Add 1.2 equivalents of ethyl bromoacetate or suitable haloacetic acid derivative
- Stir the reaction mixture at room temperature for 12-24 hours
- Hydrolyze the ester (if using ethyl bromoacetate) with aqueous sodium hydroxide solution
- Acidify the reaction mixture to pH 2-3 with HCl
- Extract the product with ethyl acetate
- Dry the organic layer and concentrate to obtain the acid intermediate
Amide Coupling Reaction
The amide coupling between 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid and 2-methoxy-5-methylaniline can be accomplished using standard peptide coupling reagents:
Procedure:
- Dissolve 1 equivalent of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid in DMF
- Add 1.2 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Add 1-1.2 equivalents of hydroxybenzotriazole (HOBt) or equivalent additive
- Cool the reaction mixture to 10-15°C
- Add 1-1.1 equivalents of 2-methoxy-5-methylaniline
- Stir the reaction mixture at room temperature for 2-24 hours
- Monitor reaction progress by TLC or HPLC
- Upon completion, filter off any precipitated urea (if using DCC)
- Dilute the filtrate with water to precipitate the product or extract with ethyl acetate
- Purify the product by recrystallization or column chromatography
This amide coupling approach typically yields 50-75% of the desired product, depending on the specific coupling conditions employed.
Optimized Reaction Conditions and Yields
Based on comparative analysis of similar compounds and reaction processes, the following table summarizes optimized reaction conditions and expected yields for the key steps in the synthesis of this compound:
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Preparation of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | 2-methoxy-5-methylaniline, 2-chloroacetyl chloride, 2% NaOH | DCM | 0-25 | 3-4 | 75-85 |
| Preparation of 3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine | 2-oxo-1,2-dihydropyridine, azepane-1-sulfonyl chloride, K₂CO₃ | THF | 0-25 | 8-12 | 60-75 |
| N-alkylation reaction | Intermediates from above steps, K₂CO₃, KI | Acetone | 60 | 6-8 | 45-75 |
| Preparation of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid | 3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridine, ethyl bromoacetate, K₂CO₃, NaOH | DMF/H₂O | 25-30 | 24-36 | 65-80 |
| Amide coupling reaction | Acid intermediate, 2-methoxy-5-methylaniline, DCC/EDC, HOBt | DMF | 10-25 | 4-24 | 50-75 |
This table provides a comprehensive overview of the optimal reaction conditions and expected yields for each key step in the synthesis, facilitating process selection and optimization for researchers.
Purification and Characterization
Purification Methods
The purification of this compound and its intermediates can be accomplished through several methods:
- Column Chromatography : Utilizing silica gel with appropriate solvent systems such as petroleum ether/ethyl acetate mixtures, ethyl acetate, or ethyl acetate/methanol for more polar intermediates
- Recrystallization : From suitable solvents such as isopropanol, ethyl acetate, or mixtures of ethyl acetate and hexanes
- Preparative HPLC : For final purification to achieve high purity standards, particularly for analytical or biological studies
The choice of purification method depends on the scale of synthesis, desired purity, and specific properties of the intermediates or final compound.
Analytical Characterization
Comprehensive characterization of the final compound and key intermediates should include the following analytical methods:
- Melting Point Determination : For crystalline intermediates and final product
- HPLC Analysis : To determine purity and monitor reaction progress
- NMR Spectroscopy :
- ¹H NMR (400 MHz) for proton assignments
- ¹³C NMR (101 MHz) for carbon assignments
- Other relevant nuclei (e.g., ¹⁹F if fluorinated analogs are used for method development)
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula confirmation
- Elemental Analysis : To confirm elemental composition (C, H, N)
Expected spectroscopic data for the target compound would include characteristic signals for the azepane ring, dihydropyridine moiety, and the methoxy and methyl substituents on the phenyl ring.
Alternative Synthetic Approaches
One-Pot Sequential Reactions
To improve efficiency and overall yield, one-pot sequential reactions can be developed for the synthesis of this compound. This approach minimizes isolation and purification of intermediates, potentially leading to higher overall yields and reduced waste generation.
A proposed one-pot approach would involve:
- Formation of the azepane-sulfonyl-dihydropyridine core
- In situ N-alkylation with a suitable α-haloacetate
- Direct amide coupling with 2-methoxy-5-methylaniline
Careful optimization of reagent stoichiometry, reaction times, and conditions would be necessary to ensure high conversion at each step while minimizing side reactions.
Scale-Up Considerations and Process Development
Process Optimization
For industrial-scale production, process optimization should focus on:
- Reagent Efficiency : Minimizing excess reagents while maintaining high conversion
- Solvent Recovery : Implementing solvent recycling procedures
- Continuous Processing : Evaluating the feasibility of continuous flow chemistry for certain reaction steps
- Quality Control : Establishing in-process controls to ensure consistent product quality
These considerations are essential for developing a robust and efficient manufacturing process for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It can act as a reagent in various organic reactions, facilitating the development of new chemical entities with desired properties.
Biology
Research into the biological activities of this compound indicates potential antimicrobial, antiviral, and anticancer properties. Studies have shown that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Medicine
The compound is under investigation for its therapeutic applications, particularly as a drug candidate for treating various diseases. Its unique structure allows it to target specific pathways in disease mechanisms, making it a valuable candidate for pharmaceutical development.
Industry
In industrial applications, this compound is utilized in developing new materials and serves as an intermediate in producing pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it suitable for large-scale synthesis.
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anticancer Properties : Research indicated that the compound could inhibit tumor growth in vitro by targeting specific cancer cell lines, showcasing its potential as an anticancer agent.
- Drug Development : Ongoing investigations are exploring the use of this compound as a lead candidate for developing drugs targeting specific diseases such as hypertension and cancer.
Mechanism of Action
The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the pyridine ring and acetamide moiety may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Research Findings and Hypotheses
- Crystallography : Structural analysis of similar compounds (e.g., ) employs SHELX-based refinement, suggesting the target’s crystal structure would reveal hydrogen-bonding networks between the sulfonyl group and lactam oxygen.
- Agrochemical Potential: Alachlor’s chloroacetamide backbone is critical for herbicidal activity. The target’s lack of chlorine and complex heterocycles may limit pesticidal utility but enhance pharmacological specificity.
- Pharmacokinetics : The azepane group’s larger ring size may improve metabolic stability compared to smaller cyclic amines in .
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
Table 2: Hypothetical Bioactivity Profile
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic molecule with a complex structure that may exhibit significant biological activity. Its unique combination of functional groups, including a dihydropyridine ring and an azepane sulfonyl moiety, positions it as a candidate for various pharmacological applications.
Preliminary studies indicate that compounds with similar structural features often exhibit notable biological activities. For instance, azepane derivatives have been identified as potent inhibitors of gamma-secretase, an enzyme involved in Alzheimer's disease pathology . The presence of the azepane sulfonyl group in this compound may similarly enhance its interaction with biological targets.
Biological Activities
Research has highlighted several potential biological activities associated with the compound:
- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound may also inhibit viral replication mechanisms.
- Anticancer Properties : Studies on related molecules indicate potential anticancer activity, particularly through mechanisms involving apoptosis and inhibition of tumor growth .
- Antimicrobial Effects : Compounds with similar acetamide structures have demonstrated activity against various bacterial strains, indicating possible therapeutic applications in treating infections .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating the biological activity of compounds structurally related to this compound. Here are some key findings:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological effects of this compound. Modifications to the azepane and acetamide moieties can significantly impact potency and selectivity against specific biological targets. For example, the introduction of methoxy groups has been shown to enhance antimicrobial activity in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
